molecular formula C6H7N5 B1605527 3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 7057-22-9

3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B1605527
CAS No.: 7057-22-9
M. Wt: 149.15 g/mol
InChI Key: CKQUGJFXOKFYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine is a chemical compound based on the privileged pyrazolopyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its role as a bioisostere of purine, allowing it to mimic adenosine and interact with a variety of enzyme binding sites, particularly ATP-binding pockets of kinases . As such, derivatives of pyrazolo[4,3-d]pyrimidine are extensively investigated for their potential to inhibit key pathological pathways. This compound serves as a key intermediate for researchers designing and synthesizing novel small-molecule inhibitors. Pyrazolopyrimidine derivatives have demonstrated potent biological activities in scientific studies, including anti-inflammatory effects by inhibiting the secretion of cytokines like NO, IL-6, and TNF-α through the suppression of the TLR4/p38 signaling pathway . Furthermore, this class of compounds has shown promising antitumor and anticancer properties by acting as inhibitors for protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle progression and is a validated target for cancer therapy . The structural features of this molecule provide a versatile core that can be further functionalized to explore and optimize potency and selectivity for specific research targets. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUGJFXOKFYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277923
Record name 3-methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7057-22-9
Record name NSC4944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves:

  • Formation of the pyrazole ring as a precursor.
  • Cyclocondensation reactions with suitable nitriles or amidines to form the fused pyrimidine ring.
  • Introduction of the amino group at the 7-position via nucleophilic substitution or amination.
  • Methylation at the 3-position either before or after ring closure depending on the synthetic route.

Cyclocondensation Approach Using Aminopyrazole Precursors

One of the most common and efficient preparation methods involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives with appropriate nitriles or amidines under basic conditions, leading to the pyrazolo[4,3-d]pyrimidine scaffold.

Key features:

  • Starting materials: 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (methyl at 3-position corresponds to 1-methyl in pyrazole numbering) and aryl or alkyl nitriles.
  • Base catalyst: Potassium tert-butoxide is often used to promote cyclocondensation.
  • Solvent: Boiling tert-butanol is a preferred medium.
  • Reaction conditions: Reflux for 4–7 hours.
  • Yields: Generally good, ranging from 50% to 70% depending on substituents.

This method was demonstrated for related pyrazolo[3,4-d]pyrimidines but can be adapted for the [4,3-d] isomer by appropriate choice of starting materials and reaction conditions.

Amination at the 7-Position

The 7-amino substituent is typically introduced by nucleophilic substitution on a suitable leaving group (e.g., chloro or bromo substituent) at the 7-position of the pyrazolo[4,3-d]pyrimidine core.

Typical procedure:

  • Halogenated pyrazolo[4,3-d]pyrimidine intermediate is reacted with ammonia or amine sources under reflux conditions.
  • Solvents such as ethanol or DMF are used.
  • Reaction times vary from several hours to overnight.
  • Yields for amination are moderate to good (40–70%).

This step is crucial for obtaining the 7-amine functionality and can be optimized by varying temperature, solvent, and amine source.

Methylation at the 3-Position

The methyl group at the 3-position can be introduced by:

  • Starting with a methyl-substituted pyrazole precursor (e.g., 1-methylpyrazole derivatives).
  • Alternatively, direct methylation of the pyrazolo[4,3-d]pyrimidine core using methylating agents such as methyl iodide under basic conditions.

The former approach is preferred for regioselectivity and better yields.

Representative Synthesis Example and Yields

Step Reagents/Conditions Product Yield (%) Notes
Cyclocondensation 5-amino-1-methyl-pyrazole-4-carbonitrile + aryl nitrile, t-BuOK, reflux in t-butanol Pyrazolo[4,3-d]pyrimidine core 50-70 Formation of fused ring system
Halogenation (if needed) POCl3 or equivalent 7-chloro-pyrazolo[4,3-d]pyrimidine 60-75 Prepares for amination at 7-position
Amination at 7-position NH3 or amine source, reflux in ethanol/DMF 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 40-70 Introduction of amino group at C-7

Alternative Microwave-Assisted Methods

Microwave irradiation has been reported to significantly reduce reaction times and improve yields in related fused heterocycle syntheses, including pyrazolo derivatives.

  • Reaction times can be reduced from hours to minutes.
  • Yields are often improved by 10–20%.
  • Conditions involve DMF/POCl3 systems for ring formation and functionalization.

Though specific microwave protocols for 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine are limited, analogous compounds have benefited from this approach, suggesting potential for adaptation.

Spectroscopic and Analytical Data Supporting Preparation

  • Melting points: Typically range between 140–210 °C depending on purity and substituents.
  • NMR data: Characteristic singlets for methyl protons (~δ 3.8–4.4 ppm) and aromatic protons in the 7–8 ppm range.
  • IR spectra: Show bands for NH2 groups (~3300–3500 cm⁻¹) and ring vibrations.
  • Elemental analysis: Confirms molecular formula and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with nitriles 5-amino-1-methyl-pyrazole-4-carbonitrile + aryl nitriles Potassium t-butoxide, reflux in t-butanol 50–70 Straightforward, good yields Requires careful control of conditions
Halogenation + amination Pyrazolo[4,3-d]pyrimidine intermediate POCl3 for halogenation; NH3 for amination 40–75 Enables selective amination Multi-step, moderate yields
Microwave-assisted synthesis Hydrazone or pyrazole precursors DMF/POCl3, microwave irradiation Up to 94 Short reaction time, high yield Requires microwave equipment

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[4,3-d]pyrimidine core undergoes oxidation at the methyl group or nitrogen atoms under mild conditions.

Reaction TypeReagentConditionsProductSource
OxidationKMnO₄Aqueous medium, RTHydroxylated derivatives
OxidationH₂O₂Ethanol, 60°CN-Oxide formation

Key Findings :

  • Potassium permanganate selectively oxidizes the methyl group to a carboxylic acid derivative in aqueous conditions.

  • Hydrogen peroxide generates N-oxide products without ring degradation .

Substitution Reactions

The C-7 amine and C-3 methyl groups serve as reactive sites for nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

ReagentConditionsPosition ModifiedProductSource
Alkyl halidesNaOH, 50–70°CC-7 amineN-Alkylated derivatives
Morpholine derivativesDiisopropylethylamine, refluxC-7 amineN-(3-morpholinopropyl) analogs

Example : Reaction with 3-morpholinopropylamine under basic conditions yields 1-methyl-N-(3-morpholinopropyl)-3-propyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine , confirmed via ¹H NMR .

Electrophilic Substitution

ReagentConditionsPosition ModifiedProductSource
Aryl nitrilesKOtBu, t-butanol, refluxC-4Pyrazolo[3,4-d]pyrimidin-4-amines

Mechanism : Cyclocondensation with aryl nitriles introduces substituents at C-4, forming triheterocyclic systems .

Cyclocondensation and Ring Expansion

The amine group participates in ring-forming reactions to generate complex heterocycles.

ReagentConditionsProductSource
Phenyl isocyanatePyridine, refluxPyrazolo[4,3-e] triazolo[4,3-a]pyrimidine
Diketones (e.g., acetylacetone)Solvent-free fusion, 120°CFused pyrazolopyrimidines

Notable Case : Reaction with phenyl isocyanate unexpectedly forms triazolo-pyrazolo-pyrimidine 11 instead of the anticipated hydrazine carboxamide, attributed to intramolecular cyclization .

Reduction Reactions

The pyrimidine ring can be reduced under controlled conditions.

ReagentConditionsProductSource
NaBH₄Methanol, RTDihydro-pyrazolo[4,3-d]pyrimidine
H₂ (Pd/C)Ethanol, 50 psiTetrahydro derivatives

Application : Sodium borohydride selectively reduces the pyrimidine ring’s double bonds while preserving the pyrazole moiety.

Stability and Reactivity Trends

  • pH Sensitivity : The compound remains stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic or alkaline conditions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Mechanism of Action

The primary mechanism of action of 3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinases (CDKs). This compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine and its analogues:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Biological Activity Reference CAS/ID
3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 3-methyl, 7-amine C₆H₇N₅ Not reported G4 DNA binding , FAAH inhibition (hypothetical) 7057-22-9
3-(3-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35d) 3-(3-fluorophenyl), N-(3,4,5-trimethoxyphenyl) C₂₀H₁₉FN₆O₃ >250 Cytotoxicity (anticancer) Not reported
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (6d1) 5-chloro, N-(4-methoxyphenyl), 1-methyl C₁₅H₁₅ClN₆O Not reported Microtubule targeting (antitumor) Not reported
6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) Pyrido[2,3-d]pyrimidine core, 6-(2,6-dichlorophenyl) C₁₄H₁₁Cl₂N₅ Not reported Antihypertensive (oral) Not reported
N-Methyl-3-phenyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 3-phenyl, N-methyl C₁₂H₁₁N₅ Not reported Not reported I82 (PubChem)
5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 5-ethyl, 2,3-dimethyl C₉H₁₃N₅ Not reported Not reported 1399663-20-7
Key Observations:
  • Substituent Effects on Melting Points : Fluorinated and trimethoxyphenyl-substituted analogues (e.g., 35d ) exhibit high melting points (>250°C), likely due to enhanced crystallinity from polar groups .
  • Chlorine Substitution : Chlorine at the 5-position (e.g., 6d1 ) improves antitumor activity by enhancing hydrophobic interactions with microtubule targets .
  • Core Modifications : Replacement of the pyrazolo-pyrimidine core with pyrido-pyrimidine (e.g., 36 ) shifts pharmacological activity from anticancer to antihypertensive .
Anticancer Activity :
  • Microtubule Targeting: Compound 6d1 demonstrated superior efficacy in MCF-7 xenograft models compared to paclitaxel, attributed to its 5-chloro and 4-methoxyphenyl groups, which stabilize binding to β-III tubulin .
  • Cytotoxicity : The fluorophenyl and trimethoxyphenyl groups in 35d enhance DNA intercalation or topoisomerase inhibition, contributing to its cytotoxicity .
Antihypertensive Activity :
  • Pyrido-Pyrimidine Analogues : Compound 36 (6-(2,6-dichlorophenyl)) showed sustained blood pressure reduction at 10–50 mg/kg oral doses, likely due to improved bioavailability from the dichlorophenyl moiety .
G-Quadruplex DNA Binding :
  • The unsubstituted 3-methyl derivative exhibits moderate G4 DNA binding, while bulkier substituents (e.g., phenyl or halogenated groups) may sterically hinder interaction .

Biological Activity

3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a potential anticancer agent. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo ring fused to a pyrimidine ring, with a methyl group at the 3-position and an amino group at the 7-position. Its molecular formula is C7H8N4C_7H_8N_4 with a molecular weight of approximately 148.16 g/mol. This unique structure contributes to its interaction with various biological targets, primarily cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The primary mechanism through which 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine exerts its biological effects is by inhibiting CDK2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclins, which are necessary for the transition between different phases of the cell cycle .

Anticancer Properties

Research has demonstrated that 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine exhibits potent cytotoxicity against various cancer cell lines. Notably, it has shown significant inhibitory effects on:

  • MCF-7 (breast cancer) : IC50 values in the range of 45–97 nM.
  • HCT-116 (colon cancer) : IC50 values between 6–99 nM.

These values suggest that the compound is effective at low concentrations, highlighting its potential as an anticancer therapeutic .

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other biological activities:

  • Enzyme Inhibition : It has been evaluated for its ability to inhibit various enzymes beyond CDKs, suggesting broader applications in drug discovery .
  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties against specific bacterial strains .

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine:

  • Cytotoxicity Studies : In vitro studies confirmed that this compound effectively inhibits cell proliferation in multiple cancer cell lines. For instance, it was reported that derivatives could inhibit CDK activity significantly in cancer models .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications at specific positions on the pyrazolo-pyrimidine structure can enhance or diminish biological activity. This knowledge aids in designing more potent analogs .
  • Pharmacological Profiling : The pharmacokinetics and toxicity profiles of this compound are being studied to assess its viability as a therapeutic agent. Early findings indicate favorable profiles with minimal off-target effects .

Data Table: Summary of Biological Activities

Activity TypeCell Line / TargetIC50 Range (nM)
Anticancer ActivityMCF-745–97
Anticancer ActivityHCT-1166–99
Enzyme InhibitionCDK2Not specified
Antimicrobial ActivityVarious Bacterial StrainsNot specified

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine in academic research?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine precursors. Key steps include cyclization of intermediates and introduction of the methyl group at the 3-position. Reaction conditions such as solvent polarity (e.g., dichloromethane or polar aprotic solvents), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine) significantly impact yield and purity . Purification often requires chromatography (TLC/HPLC) or recrystallization .

Q. How is the purity and identity of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine validated in research settings?

  • Methodological Answer : Analytical validation combines spectroscopic techniques:

  • 1H/13C NMR to confirm substituent positions and molecular symmetry .
  • Mass spectrometry for molecular weight verification .
  • IR spectroscopy to identify functional groups like amine (-NH2) stretches .
    Consistency with literature melting points or retention factors (TLC) is also critical .

Q. What safety precautions are necessary when handling 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification. Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Immediate consultation with a physician in case of exposure, as per SDS guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity for derivatives of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves reaction rates in condensation steps .
  • Catalyst screening : Triethylamine or DBU can reduce side reactions in amination steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in cyclization steps .

Q. What strategies resolve contradictions in reported synthetic methods for pyrazolo[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Comparative analysis : Replicate conflicting protocols under controlled conditions to identify critical variables (e.g., solvent purity, moisture sensitivity) .
  • Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., stoichiometry, reaction time) causing discrepancies .
  • Mechanistic studies : Probe intermediate stability via in-situ NMR to detect degradation pathways .

Q. How does structural modification at the 3-methyl or 7-amino positions affect biological activity in pyrazolo-pyrimidine analogs?

  • Methodological Answer :

  • 3-Methyl group : Enhances lipophilicity, improving membrane permeability in cellular assays. Replace with bulkier groups (e.g., ethyl) to study steric effects on target binding .
  • 7-Amino group : Acylation or alkylation alters hydrogen-bonding capacity, impacting affinity for kinase or receptor targets. For example, fluorophenyl substitutions at this position increase selectivity for adenosine receptors .

Q. What advanced spectroscopic techniques characterize the electronic environment of 3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to resolve overlapping signals in the pyrazolo-pyrimidine core .
  • X-ray crystallography : Determines precise bond angles and intermolecular interactions (e.g., π-stacking) in solid-state studies .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can researchers design derivatives of this compound to target specific biological pathways (e.g., kinase inhibition)?

  • Methodological Answer :

  • Computational docking : Screen virtual libraries against kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize substituents with favorable interactions .
  • In vitro assays : Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to validate predictions.
  • SAR analysis : Correlate substituent electronic effects (Hammett constants) with IC50 values to refine pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine
Reactant of Route 2
3-Methyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.